molecular formula C8H6ClN3O2 B11890353 Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B11890353
M. Wt: 211.60 g/mol
InChI Key: SZLMNNNALJOJES-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo ring fused to a pyrimidine ring, with a chlorine atom at the 2-position and a carboxylate ester group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 2-chloropyrimidine with a suitable pyrrole derivative in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Mechanism of Action

The mechanism of action of methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, which is useful in the treatment of diseases such as cancer .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-7(13)4-2-10-5-3-11-8(9)12-6(4)5/h2-3,10H,1H3

InChI Key

SZLMNNNALJOJES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=CN=C(N=C12)Cl

Origin of Product

United States

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